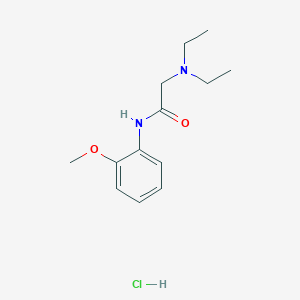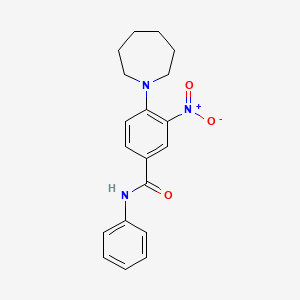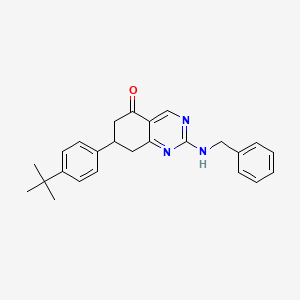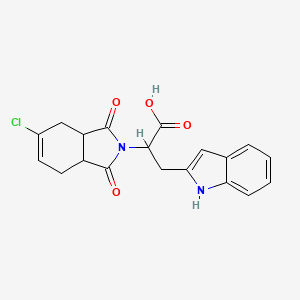![molecular formula C18H18ClN3O5 B4083899 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4083899.png)
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide, also known as CINB, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. CINB belongs to the class of benzamide derivatives, and it has been found to exhibit anti-tumor activity in various cancer cell lines. In
Scientific Research Applications
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide exhibits anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-tumor activity, 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide is not fully understood. However, studies have suggested that 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide exerts its anti-tumor activity through the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This leads to the arrest of the cell cycle and the induction of apoptosis in cancer cells. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has also been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has been found to exhibit low toxicity and high selectivity towards cancer cells. In vitro studies have shown that 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has a half-maximal inhibitory concentration (IC50) in the micromolar range, indicating its potency against cancer cells. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide has also been found to inhibit the growth of cancer cells in xenograft mouse models. However, further studies are needed to determine the pharmacokinetics and toxicity of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide in vivo.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide is its potential use as a lead compound for the development of novel anti-cancer drugs. Its low toxicity and high selectivity towards cancer cells make it an attractive candidate for further drug development. However, one limitation of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its pharmacokinetics and toxicity in vivo. Further studies are also needed to elucidate its mechanism of action and its potential use in combination with other anti-cancer drugs. Finally, the development of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide analogs with improved solubility and potency may lead to the discovery of novel anti-cancer drugs.
Conclusion
In conclusion, 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide is a promising compound that exhibits anti-tumor activity in various cancer cell lines. Its potential use in cancer treatment and its low toxicity make it an attractive candidate for further drug development. The optimization of its synthesis method, investigation of its pharmacokinetics and toxicity in vivo, and elucidation of its mechanism of action are important future directions for the study of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide.
properties
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-10(2)17(23)21-15-7-4-11(8-16(15)27-3)20-18(24)13-6-5-12(22(25)26)9-14(13)19/h4-10H,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWIEVDUQFDJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)-1-naphthamide](/img/structure/B4083823.png)
![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4083831.png)

![ethyl 2-{[8-(2-methyl-2-propen-1-yl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}propanoate](/img/structure/B4083835.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083837.png)
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4083841.png)


![6-amino-4-(3-furyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083868.png)
![2-amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4083880.png)
![1-allyl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4083890.png)
![N-(2-chloro-4-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4083904.png)
![ethyl 4-({[(5-{1-[(4-chlorobenzoyl)amino]ethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4083914.png)
